molecular formula C21H20ClN5O2S B11575295 [6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone

Cat. No.: B11575295
M. Wt: 441.9 g/mol
InChI Key: NQNDQNNMYILVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with morpholine in the presence of a base to yield the desired triazolothiadiazine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .

Mechanism of Action

The mechanism of action of 4-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its therapeutic effects . Additionally, it can interact with specific receptors and proteins, modulating their activity and resulting in its pharmacological actions .

Comparison with Similar Compounds

4-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE can be compared with other triazolothiadiazine derivatives, such as:

The uniqueness of 4-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H20ClN5O2S/c22-16-8-6-14(7-9-16)17-18(20(28)26-10-12-29-13-11-26)30-21-24-23-19(27(21)25-17)15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2

InChI Key

NQNDQNNMYILVCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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